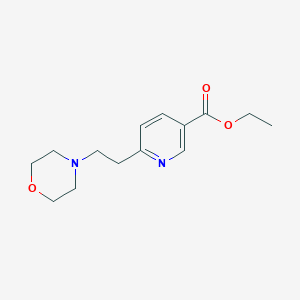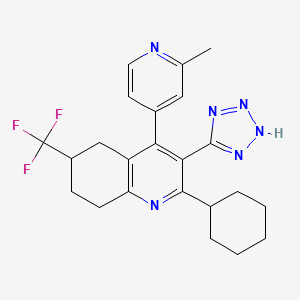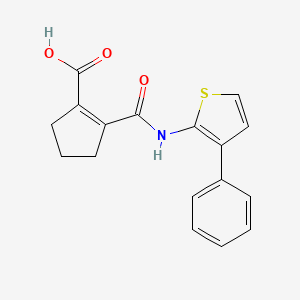![molecular formula C26H37N3O B10834936 4-[6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-pyridinyl]-1-Piperazinepropanol](/img/structure/B10834936.png)
4-[6-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-2-pyridinyl]-1-Piperazinepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27539678-Compound-6” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of 4-tert-butylphenyl acetic acid with thionyl chloride to form the corresponding acid chloride.
Coupling reaction: The acid chloride is then reacted with 4-methoxyphenyl thiol in the presence of a base such as triethylamine to form the thioester intermediate.
Amidation: The thioester intermediate is then reacted with 4-amino-1-(4-tert-butylphenyl)-4-oxobutan-2-ylamine to form the final compound.
Industrial Production Methods: Industrial production of “PMID27539678-Compound-6” typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: “PMID27539678-Compound-6” can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
“PMID27539678-Compound-6” has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying allosteric modulation and receptor binding.
Biology: Investigated for its effects on β2-adrenoceptor activity in various biological systems.
Medicine: Potential therapeutic applications in treating conditions related to β2-adrenoceptor dysfunction, such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new pharmacological agents and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of “PMID27539678-Compound-6” involves its binding to the β2-adrenoceptor, where it acts as a positive allosteric modulator. This binding enhances the receptor’s response to its natural ligand, leading to increased activation of downstream signaling pathways. The molecular targets include the β2-adrenoceptor and associated G-proteins, which play a crucial role in mediating the compound’s effects .
Comparison with Similar Compounds
“PMID27539678-Compound-6” can be compared with other positive allosteric modulators of β2-adrenoceptor activity. Similar compounds include:
Compound 6j: A selective inhibitor of discoidin domain receptor 1 (DDR1).
Compound 6 [PMID 34553947]: A selective beta-secretase 1 (BACE1) inhibitor.
Uniqueness: “PMID27539678-Compound-6” is unique due to its specific modulation of β2-adrenoceptor activity, which distinguishes it from other compounds targeting different receptors or pathways. Its structural features, such as the presence of both aromatic and aliphatic components, contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C26H37N3O |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
3-[4-[6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-yl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C26H37N3O/c1-25(2)11-12-26(3,4)22-19-20(9-10-21(22)25)23-7-5-8-24(27-23)29-16-14-28(15-17-29)13-6-18-30/h5,7-10,19,30H,6,11-18H2,1-4H3 |
InChI Key |
ITCPVAVDRJPVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=NC(=CC=C3)N4CCN(CC4)CCCO)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-[(3-chlorophenyl)-hydroxymethyl]pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B10834881.png)
![(E)-4-[6-(2-pyrrolidin-1-ylethyl)pyridin-3-yl]but-3-enoic acid](/img/structure/B10834884.png)
![4-(6-Cyano-2-methyl-thieno[3,2-b]pyrrol-4-yl)-2-hydroxybenzoic acid](/img/structure/B10834894.png)

![1-[[2-Phenyl-5-(trifluoromethyl)phenyl]carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834903.png)
![1-(3,4-dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)-4,6-dimethoxy-1H-indol-1-yl]ethanone](/img/structure/B10834907.png)
![N-cyclopropyl-3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834911.png)
![1-[(3,5-Dichloro-2-phenylphenyl)carbamoylamino]cyclopentane-1-carboxylic acid](/img/structure/B10834912.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-ethylbenzenesulfonamide](/img/structure/B10834927.png)
![3-[[1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-N-(1-methylpiperidin-4-yl)benzenesulfonamide](/img/structure/B10834928.png)
![1,3-dimethyl-4-(oxan-4-yl)-6-[3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylanilino]-3H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B10834933.png)
